Density and Boiling Point Shifts by Nitro Introduction
The introduction of the nitro group at the 3-position dramatically alters the physicochemical profile relative to the non-nitrated precursor 5-fluoro-2-methoxyacetophenone (CAS 445-82-9). The target compound exhibits a predicted density of 1.323 ± 0.06 g/cm³ and a boiling point of 305.6 ± 37.0 °C at 760 mmHg, compared to a measured density of 1.188 g/cm³ and a boiling point of 246.8 °C for the non-nitrated analog . This represents a density increase of approximately 11.4% and a boiling point elevation of roughly 59 °C, consistent with the enhanced intermolecular dipole-dipole and potential π-stacking interactions conferred by the nitro group . These differences have practical implications for purification method selection (distillation vs. recrystallization) and chromatographic retention behavior during reaction monitoring.
| Evidence Dimension | Density and boiling point |
|---|---|
| Target Compound Data | Density: 1.323 ± 0.06 g/cm³ (predicted); BP: 305.6 ± 37.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 5-Fluoro-2-methoxyacetophenone (CAS 445-82-9): Density 1.188 g/cm³ (measured); BP 246.8 °C at 760 mmHg |
| Quantified Difference | Δ Density ≈ +0.135 g/cm³ (+11.4%); Δ BP ≈ +59 °C |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 and ChemSpider; comparator measured data from multiple vendor CoA sources |
Why This Matters
Significantly different density and boiling point affect purification strategy, solvent selection, and large-scale process design, making the non-nitrated analog an unsuitable surrogate in route development.
